molecular formula C8H6BrClO B8639085 2-(Bromomethyl)-3-chlorobenzaldehyde

2-(Bromomethyl)-3-chlorobenzaldehyde

Cat. No.: B8639085
M. Wt: 233.49 g/mol
InChI Key: NGOCMMXIQFKYMR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chlorobenzaldehyde (CAS No. 74073-40-8; molecular formula C₇H₄BrClO) is a halogenated benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty organic synthesis due to its reactive aldehyde and halogen functionalities . Its molecular weight is 219.46 g/mol (calculated from C₇H₄BrClO), though one source erroneously cites 162.12 g/mol, likely due to a typographical error .

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(bromomethyl)-3-chlorobenzaldehyde

InChI

InChI=1S/C8H6BrClO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2

InChI Key

NGOCMMXIQFKYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Reactivity : The aldehyde group enables nucleophilic additions, while the bromomethyl group facilitates alkylation or substitution reactions.
  • Hazards : Classified as harmful if swallowed (H302) and requires precautions for skin/eye contact and inhalation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula CAS No. Key Applications
2-(Bromomethyl)-3-chlorobenzaldehyde -CHO (position 1), -CH₂Br (2), -Cl (3) C₇H₄BrClO 74073-40-8 Pharmaceutical intermediates
4-(Bromomethyl)benzaldehyde -CHO (position 1), -CH₂Br (4) C₈H₇BrO 51359-78-5 Organic synthesis, cross-coupling
2-Chlorobenzaldehyde -CHO (position 1), -Cl (2) C₇H₅ClO 89-98-5 Dye synthesis, flavoring agents
3-Chlorobenzaldehyde -CHO (position 1), -Cl (3) C₇H₅ClO 587-04-2 Quinoxaline derivatives, agrochemicals

Structural Differences and Reactivity

  • Substituent Position :
    • This compound : Bromomethyl at position 2 and chlorine at 3 create steric hindrance, directing reactivity toward the aldehyde group for condensation reactions (e.g., forming hydrazones or imines) .
    • 4-(Bromomethyl)benzaldehyde : Bromomethyl at position 4 reduces steric effects, favoring nucleophilic substitution at the benzyl position .
    • 2-Chlorobenzaldehyde : Chlorine at position 2 deactivates the ring, making the aldehyde less reactive than its 3-chloro counterpart .

Physical and Chemical Properties

Property This compound 3-Chlorobenzaldehyde 2-Chlorobenzaldehyde
Physical State Solid/Liquid* Liquid Liquid
Molecular Weight (g/mol) 219.46 140.57 140.57
Hazards H302 (oral toxicity) Skin/eye irritation Flammable, toxic

Preparation Methods

Reaction Mechanism and Conditions

  • Protection of Aldehyde Group : To prevent undesired side reactions, the aldehyde is protected as a dimethyl acetal by reacting with methanol under acidic conditions (e.g., HCl).

  • Bromination : The protected intermediate undergoes bromination with NBS (1.1–1.3 equiv) in a radical-initiating solvent such as carbon tetrachloride (CCl₄) or benzene. Radical initiation is achieved via azobisisobutyronitrile (AIBN) or UV light at 60–80°C.

  • Deprotection : The acetal is hydrolyzed back to the aldehyde using aqueous HCl or H₂SO₄, yielding the target compound.

Key Parameters (Hypothetical Data Based on Analogous Reactions)

ParameterConditionYield (Hypothetical)
NBS Equivalents1.2 equiv70–85%
SolventCCl₄
Temperature70°C
Reaction Time6–8 hours

Advantages :

  • Mild conditions compared to traditional HBr-based bromination.

  • High selectivity for benzylic positions.

Challenges :

  • Requires aldehyde protection to avoid oxidation or side reactions.

  • Dependent on the availability of 3-chloro-2-methylbenzaldehyde.

Substitution Reactions for Bromomethyl Group Introduction

Alternative routes focus on substituting hydroxymethyl or tosylmethyl groups with bromide. For instance, 3-chloro-2-(hydroxymethyl)benzaldehyde can be converted to the target compound via a two-step process:

Stepwise Procedure

  • Activation of Hydroxymethyl Group : Treatment with tosyl chloride (TsCl) in pyridine converts the hydroxymethyl group to a tosylate, enhancing its leaving-group ability.

  • Nucleophilic Substitution : Reaction with sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF) displaces the tosylate with bromide.

Example Conditions (Adapted from Patent CN113292405A)

StepReagents/ConditionsYield (Hypothetical)
TosylationTsCl (1.5 equiv), Pyridine, 0°C90%
Bromide SubstitutionNaBr (2.0 equiv), DMF, 80°C75%

Advantages :

  • Avoids radical initiators and protecting groups.

  • Compatible with multi-step syntheses.

Limitations :

  • Requires synthesis of 3-chloro-2-(hydroxymethyl)benzaldehyde, which may necessitate additional steps (e.g., reduction of nitriles or oxidation of alcohols).

Multi-Step Synthesis from Aromatic Precursors

A modular approach involves constructing the benzaldehyde framework with pre-installed substituents. For example, starting from 3-chloro-2-methyltoluene , the methyl group is oxidized to an aldehyde, followed by bromination:

Synthetic Pathway

  • Oxidation of Methyl Group : Using manganese dioxide (MnO₂) or oxalyl chloride ((COCl)₂), the methyl group is oxidized to an aldehyde.

  • Bromination : As described in Section 1, NBS-mediated bromination introduces the bromomethyl group.

Oxidation Conditions (Derived from CN114105743A)

Oxidizing AgentSolventTemperatureYield (Hypothetical)
MnO₂DichloromethaneReflux60–70%
(COCl)₂, DMSOCH₂Cl₂, -78°C85%

Advantages :

  • Utilizes commercially available starting materials.

  • Flexible oxidation methods.

Challenges :

  • Over-oxidation to carboxylic acids risks reducing yields.

  • Multi-step purification increases complexity.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methodologies based on efficiency, practicality, and scalability:

MethodStepsYield EstimateCostScalability
NBS Bromination370–85%ModerateHigh
Tosylate Substitution275%LowModerate
Multi-Step Oxidation460–70%HighLow

Key Findings :

  • NBS Bromination offers the highest yield and scalability but requires protective group chemistry.

  • Tosylate Substitution is cost-effective but depends on precursor availability.

  • Multi-Step Oxidation is less viable industrially due to cumulative yield losses.

Q & A

Basic: What are the recommended safety protocols for handling 2-(Bromomethyl)-3-chlorobenzaldehyde in laboratory settings?

Answer:

  • Skin/Eye Exposure: Immediately rinse affected areas with copious water for 15+ minutes. Remove contaminated clothing and seek medical attention if irritation persists .
  • Ingestion/Inhalation: Do not induce vomiting; administer water if conscious and seek immediate medical aid. For inhalation, move to fresh air and monitor breathing .
  • Storage: Store in a cool (<4°C), dry, UV-protected environment with adequate ventilation to prevent degradation and humidity-induced side reactions .

Advanced: How can reaction conditions be optimized to minimize bromine displacement side reactions during nucleophilic substitution with this compound?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while stabilizing intermediates. Avoid protic solvents to reduce unintended hydrolysis .
  • Temperature Control: Maintain temperatures between 0–25°C to suppress competing elimination pathways. Lower temperatures (<10°C) favor SN2 mechanisms .
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • IR Spectroscopy: Identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) .
  • NMR: Use 1^{1}H NMR to confirm methylene bromide (δ 4.3–4.8 ppm, singlet) and aldehyde proton (δ ~9.8–10.2 ppm) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 233.94 for C8_8H7_7BrClO) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Hindrance: The bromomethyl group at the 2-position creates steric bulk, reducing accessibility for bulky nucleophiles (e.g., arylboronic acids). Use smaller nucleophiles (e.g., amines) or Pd-based catalysts with large ligands (e.g., XPhos) to mitigate this .
  • Electronic Effects: The electron-withdrawing Cl substituent at the 3-position polarizes the aldehyde group, enhancing electrophilicity for condensation reactions (e.g., imine formation) .

Basic: What are the common synthetic routes to prepare this compound?

Answer:

  • Friedel-Crafts Bromination: Brominate 3-chlorotoluene followed by oxidation of the methyl group to aldehyde using MnO2_2 or CrO3_3 .
  • Halogen Exchange: Substitute 2-(chloromethyl)-3-chlorobenzaldehyde with KBr in DMF under reflux (80°C, 12h) .

Advanced: How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multicomponent reactions?

Answer:

  • Transition State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model activation energies for competing pathways, such as aldol vs. nucleophilic substitution .
  • Electrostatic Potential Maps: Visualize charge distribution to predict nucleophilic attack sites (e.g., aldehyde carbon vs. bromomethyl carbon) .

Basic: What are the key discrepancies in existing toxicological data for this compound, and how should researchers address them?

Answer:

  • Data Gaps: Some SDSs (e.g., 3-Chlorobenzaldehyde) report "no hazards" , while others caution about unstudied toxicology .
  • Mitigation: Assume worst-case toxicity (e.g., skin sensitizer, mutagen) and adhere to ALARA principles (As Low As Reasonably Achievable) during handling .

Advanced: What strategies reduce byproduct formation during esterification of this compound?

Answer:

  • Protecting Groups: Temporarily protect the aldehyde with diethyl acetal to prevent oxidation during esterification .
  • Catalytic Systems: Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing aldol byproducts .

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